Enantiomer-Dependent γ-Secretase Potency: S-Enantiomer > R-Enantiomer Following Chiral Resolution
The racemic precursor rac-3 was separated by chiral SFC into its constituent S- and R-enantiomers. The S-enantiomer was determined to be the eutomer with the most potent Aβ42-lowering activity across three cellular assays, while the R-enantiomer (9R)-RO7185876 exhibited lower potency [1]. This enantiomeric potency difference is critical for experimental reproducibility: use of the R-enantiomer as a negative control or inactive comparator requires knowledge of its exact residual activity relative to the S-form.
| Evidence Dimension | Cellular IC50 for Aβ42 reduction (multiple cell lines) |
|---|---|
| Target Compound Data | (9R)-RO7185876: quantitative IC50 not reported in primary literature; designated as the less active distomer following chiral resolution |
| Comparator Or Baseline | (S)-RO7185876: IC50 Aβ42 H4 total/free = 9/4 nM; Hek293 total/free = 4/2 nM; Mouse N2A total/free = 4/2 nM [1] |
| Quantified Difference | Directional only: S > R (exact fold-difference not disclosed). The S-enantiomer was sufficient to warrant clinical candidate nomination. |
| Conditions | Human H4 neuroglioma cells overexpressing APP695 Swedish mutant; HEK293 cells; mouse N2A cells; AlphaLisa Aβ42 detection [1] |
Why This Matters
For any laboratory designing enantiomer-specific control experiments, the S-enantiomer must be procured separately (RO7185876, CAS 2226038-71-5); (9R)-RO7185876 cannot serve as a potency-matched substitute.
- [1] Ratni H, Alker A, Bartels B, et al. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease. ACS Med. Chem. Lett. 2020;11(6):1257-1268. doi:10.1021/acsmedchemlett.0c00109 View Source
